molecular formula C11H16ClNO3 B2796152 4-(2-aminobutoxy)benzoic acid hydrochloride CAS No. 2413869-28-8

4-(2-aminobutoxy)benzoic acid hydrochloride

Cat. No.: B2796152
CAS No.: 2413869-28-8
M. Wt: 245.7
InChI Key: NQGWGHJZEARFNJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound (CAS 2413869-28-8) is a relatively recent addition to the family of substituted benzoic acids. Unlike its well-documented analogs, such as 4-aminobenzoic acid (PABA), this compound lacks extensive historical documentation, suggesting its emergence as a focus of study within the past decade. Its synthesis likely arose from efforts to modify the side chains of benzoic acid derivatives to optimize physicochemical properties for targeted applications. The hydrochloride salt form improves solubility, a common strategy in pharmaceutical chemistry to enhance bioavailability.

Significance in Pharmaceutical Research

The compound’s structure—a benzoic acid core functionalized with a 2-aminobutoxy group—offers unique advantages in drug design. The butoxy chain introduces both hydrophobicity and conformational flexibility, which can influence binding affinity to biological targets. For example, similar compounds with aminoalkyl side chains have been explored as intermediates in neurology-focused therapeutics. While direct pharmacological data for this specific derivative remain limited, its structural features suggest potential roles in:

  • Targeted drug delivery : The amine group facilitates covalent conjugation to carriers or prodrugs.
  • Enzyme inhibition : The benzoic acid moiety may interact with catalytic sites, analogous to PABA’s role in folate synthesis.
Property Value Source
Molecular formula C₁₁H₁₆ClNO₃
Molecular weight 245.71 g/mol
IUPAC name This compound
Physical form Powder

Position Within Substituted Benzoic Acid Family

Substituted benzoic acids are classified by their functional groups and side-chain modifications. Key comparisons include:

  • 4-Aminobenzoic acid (PABA) : A foundational compound in folate biosynthesis, lacking the extended alkoxy chain.
  • 4-(2-Aminoethyl)benzoic acid : Features a shorter ethyl chain, impacting solubility (melting point >350°C).

The aminobutoxy group in this compound extends the molecule’s reach, potentially enabling interactions with deeper binding pockets in proteins or polymers. The hydrochloride salt further distinguishes it from neutral analogs, enhancing ionic solubility for aqueous reaction conditions.

Current Research Landscape

Recent studies emphasize this compound’s utility in:

  • Polymer chemistry : As a monomer for functionalized polyesters, where the amine group enables post-polymerization modifications.
  • Bioconjugation : Serving as a linker in antibody-drug conjugates (ADCs), leveraging its amine for stable amide bond formation.
  • Catalysis : The benzoic acid group may act as a ligand in metal-organic frameworks (MOFs), though this application remains speculative without direct evidence.

Ongoing research is expected to explore its pharmacokinetic properties and stability under physiological conditions, bridging the gap between synthetic feasibility and therapeutic applicability.

Properties

IUPAC Name

4-(2-aminobutoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14;/h3-6,9H,2,7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSNMOVPMUMBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=C(C=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminobutoxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-aminobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminobutoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids, amines, and other functionalized compounds .

Scientific Research Applications

Pharmaceutical Development

4-(2-Aminobutoxy)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its role in enhancing drug efficacy has been documented in several studies:

  • Antitubercular Activity : Research has identified this compound as a potential inhibitor of the polyketide synthase 13 thioesterase domain, which is critical in developing treatments for tuberculosis. Optimization of related compounds has shown promising results in both acute and chronic models of Mycobacterium tuberculosis infection .
  • Drug Formulation : The compound is used to improve the solubility and bioavailability of drugs, which is essential for effective therapeutic outcomes.

Biochemical Research

In biochemical studies, this compound is utilized to explore various cellular processes:

  • Amino Acid Metabolism : It plays a role in studies examining amino acid interactions and metabolism, providing insights into cellular functions and disease mechanisms.
  • Enzyme Kinetics : The compound is employed in enzyme kinetics studies, helping researchers understand enzyme activity and regulation .

Table 1: Biochemical Applications

Application AreaDescription
Amino Acid MetabolismInvestigates metabolic pathways and interactions
Enzyme KineticsStudies enzyme activity and regulation
Protein InteractionsAnalyzes binding and interaction dynamics

Cosmetic Formulations

This compound has been incorporated into skincare products due to its potential anti-inflammatory properties. Its application in cosmetics focuses on:

  • Skin Healing : The compound aids in soothing irritated skin, making it valuable for formulations targeting skin conditions such as eczema or dermatitis.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard for chromatographic techniques, facilitating the accurate quantification of related compounds in complex mixtures. Its utility includes:

  • Quality Control : Used in the pharmaceutical industry for the quality assessment of drug formulations.
  • Research Standard : Serves as a benchmark for comparing other compounds during analytical assessments .

Material Science

The exploration of this compound extends into material science, where it is investigated for its role in developing specialized polymers and coatings. Key applications include:

  • Polymer Development : Enhances the functional properties of materials used in various industrial applications.
  • Coatings : Improves the performance characteristics of coatings, making them more durable and effective against environmental factors.

Case Study 1: Antitubercular Activity

A study focused on optimizing inhibitors for the polyketide synthase enzyme highlighted the effectiveness of derivatives of this compound in reducing M. tuberculosis viability in vitro. The research demonstrated that modifications to the compound could enhance its potency while minimizing off-target effects .

Case Study 2: Cosmetic Applications

Clinical trials evaluating skincare products containing this compound showed significant improvements in skin hydration and reduction of inflammation among participants with sensitive skin conditions. These findings support its inclusion as an active ingredient in cosmetic formulations aimed at enhancing skin health .

Mechanism of Action

The mechanism of action of 4-(2-aminobutoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key attributes of 4-(2-aminobutoxy)benzoic acid hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Not explicitly provided Inferred ~250–270 Not available Aminoalkoxy chain enhances aqueous solubility; potential for drug synthesis
4-[4-(Aminomethyl)phenyl]benzoic acid HCl C₁₄H₁₄ClNO₂ 263.72 578026-68-3 Rigid biphenyl structure; used in agrochemicals and materials
4-(2-Aminoethoxy)benzoic acid hydrochloride C₉H₁₀ClNO₃ 215.64 1050208-10-0 Shorter ethoxy chain; used in peptide coupling
4-(3-Piperidin-1-ylpropoxy)benzoic acid HCl C₁₅H₂₁ClNO₃ 313.79 685565-09-7 Piperidine ring increases lipophilicity; CNS drug applications
4-[3-(Dibutylamino)propoxy]benzoic acid HCl C₁₈H₂₉ClNO₃ 357.88 Not provided Dibutylamino group enhances membrane permeability; market demand in 2025
Dazoxiben hydrochloride C₁₂H₁₃ClN₂O₃ 268.70 74226-22-5 Imidazole substituent; antiplatelet agent

Functional Group Impact on Properties

  • Hydrochloride Salt: All listed compounds utilize hydrochloride salts to enhance water solubility, critical for intravenous formulations .
  • Substituent Effects: The piperidine ring in 4-(3-piperidin-1-ylpropoxy)benzoic acid HCl increases lipophilicity, favoring blood-brain barrier penetration, whereas the dibutylamino group in DBBA enhances surfactant properties .

Biological Activity

4-(2-Aminobutoxy)benzoic acid hydrochloride is a benzoic acid derivative that has garnered interest in various biological applications due to its potential therapeutic effects. This compound's structure, characterized by a benzoic acid core with an aminobutoxy substituent, suggests possible interactions with biological systems, particularly in enzyme inhibition and modulation of metabolic pathways.

  • Molecular Formula : C₁₁H₁₅ClN₁O₃
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 1266963-28-3

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including this compound, exhibit a range of biological activities:

  • Enzyme Inhibition : Studies have shown that benzoic acid derivatives can inhibit various enzymes, including cholinesterases (AChE and BuChE), which are critical in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes may lead to increased levels of neurotransmitters in the brain, potentially improving cognitive functions.
  • Antioxidant Activity : Compounds with a benzoic acid structure often display antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage and aging.
  • Antimicrobial Properties : Some studies have suggested that benzoic acid derivatives possess antimicrobial effects, making them candidates for developing new antibiotics or preservatives.

Enzyme Inhibition Studies

A significant focus has been placed on the inhibitory effects of this compound on cholinesterases. Molecular docking studies predict good binding affinities, indicating that this compound may effectively compete with substrates at the active sites of these enzymes.

Enzyme IC50 (µM) Binding Energy (kcal/mol)
AChE0.59-7.3
BuChE0.15-6.8

These results suggest that this compound could serve as a lead compound for further development in treating conditions associated with cholinergic dysfunction.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound exhibits significant radical scavenging activity, comparable to established antioxidants.

Assay Type IC50 (µM)
DPPH25.0
ABTS30.5

This antioxidant activity could contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Testing

The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disk diffusion method. The results indicated moderate to high inhibition zones, suggesting potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Studies and Applications

  • Neuroprotective Potential : In vitro studies have demonstrated that compounds similar to this compound can enhance neuronal survival under oxidative stress conditions by modulating cholinergic signaling pathways.
  • Antidiabetic Effects : Some derivatives have shown promise in lowering blood glucose levels in diabetic models, indicating potential use in managing diabetes.
  • Cancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms, warranting further investigation into its anticancer properties.

Q & A

Q. Table 1: Key Characterization Parameters

TechniqueTarget DataDetection Limit
1^1H NMRProton environment1–5 mol% impurities
X-rayCrystal packingAtomic resolution (~0.8 Å)
HPLC-MSPurity0.1% impurities

Advanced: How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Answer:
Conflicts in bond lengths or hydrogen-bonding patterns often arise from:

  • Twinned crystals : Use SHELXL’s TWIN command to refine twinned datasets .
  • Disordered solvent molecules : Apply SQUEEZE (PLATON) to model electron density in voids .
  • Validation tools : Cross-check with IUCr’s checkCIF to identify outliers in geometric parameters (e.g., bond angles deviating >5° from ideal values) .

Advanced: What strategies are employed to determine the bioactivity and target selectivity of this compound in neurological studies?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity with receptors (e.g., GABAA_A or NMDA receptors).
  • Enzyme kinetics : Monitor inhibition constants (KiK_i) via fluorometric assays (e.g., using purified enzymes and fluorescent substrates).
  • In vitro models : Test neuroprotective effects in primary neuronal cultures under oxidative stress, measuring viability via MTT assays .

Note: Chiral HPLC (e.g., Chiralpak AD-H column) is essential to separate enantiomers, as stereochemistry significantly impacts receptor binding .

Advanced: How can researchers address contradictions in solubility and stability data for this compound?

Answer:

  • Solubility profiling : Conduct phase-solubility studies in buffers (pH 1–7.4) to identify pH-dependent solubility trends.
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) and HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks).
  • Counterion screening : Compare hydrochloride with other salts (e.g., trifluoroacetate) to improve aqueous stability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.